N-(4-(Dimethylamino)phenyl)-5-fluoro-2-hydroxybenzamide
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Overview
Description
N-(4-(Dimethylamino)phenyl)-5-fluoro-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound features a dimethylamino group attached to a phenyl ring, a fluorine atom, and a hydroxyl group on a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Dimethylamino)phenyl)-5-fluoro-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-(dimethylamino)aniline and 5-fluoro-2-hydroxybenzoic acid.
Coupling Reaction: The two starting materials undergo a coupling reaction in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The product is purified using column chromatography and recrystallization techniques.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-(Dimethylamino)phenyl)-5-fluoro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-(Dimethylamino)phenyl)-5-fluoro-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or in drug delivery systems.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-(4-(Dimethylamino)phenyl)-5-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
N-(4-(Dimethylamino)phenyl)-vinylquinoxalines: These compounds share the dimethylamino group and phenyl ring but differ in their core structure.
1,8-Naphthalimide Derivatives: These compounds have similar applications in optical and electronic materials but differ in their chemical structure.
Uniqueness: N-(4-(Dimethylamino)phenyl)-5-fluoro-2-hydroxybenzamide is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C15H15FN2O2 |
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Molecular Weight |
274.29 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-5-fluoro-2-hydroxybenzamide |
InChI |
InChI=1S/C15H15FN2O2/c1-18(2)12-6-4-11(5-7-12)17-15(20)13-9-10(16)3-8-14(13)19/h3-9,19H,1-2H3,(H,17,20) |
InChI Key |
FYHOKTAGCSHOCH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
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